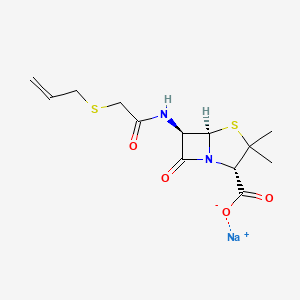

Penicillin O Sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Penicillin O Sodium is a member of the penicillin family, which are β-lactam antibiotics derived from Penicillium moulds. This compound is known for its antibacterial properties and is used to treat various bacterial infections. It works by inhibiting the synthesis of bacterial cell walls, leading to cell lysis and death.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Penicillin O Sodium can be synthesized through the fermentation of Penicillium chrysogenum. The process involves the cultivation of the mould in a nutrient-rich medium, followed by the extraction and purification of the penicillin compound. The sodium salt form is obtained by neutralizing the penicillin with sodium hydroxide.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation using deep tank fermentation techniques. The Penicillium chrysogenum strain is grown in a controlled environment with optimal conditions for penicillin production. The fermentation broth is then processed to extract and purify the penicillin, which is subsequently converted to its sodium salt form.

Analyse Des Réactions Chimiques

Types of Reactions

Penicillin O Sodium undergoes various chemical reactions, including:

Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamase enzymes, rendering the antibiotic inactive.

Oxidation: this compound can undergo oxidation reactions, leading to the formation of penicilloic acid.

Substitution: The acyl side chain of penicillin can be modified through substitution reactions to produce different penicillin derivatives.

Common Reagents and Conditions

Hydrolysis: Catalyzed by β-lactamase enzymes or acidic conditions.

Oxidation: Typically involves oxidizing agents such as hydrogen peroxide.

Substitution: Requires specific reagents depending on the desired modification, such as acyl chlorides for acylation reactions.

Major Products Formed

Penicilloic Acid: Formed through hydrolysis of the β-lactam ring.

Modified Penicillin Derivatives: Produced through substitution reactions on the acyl side chain.

Applications De Recherche Scientifique

Penicillin O Sodium has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study β-lactam antibiotics and their chemical properties.

Biology: Employed in microbiology research to study bacterial resistance mechanisms and the effects of antibiotics on bacterial cells.

Medicine: Used in clinical research to develop new antibiotics and improve existing treatments for bacterial infections.

Industry: Applied in the pharmaceutical industry for the production of penicillin-based drugs and as a starting material for the synthesis of semi-synthetic penicillins.

Mécanisme D'action

Penicillin O Sodium exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the transpeptidation enzyme that cross-links the peptidoglycan chains, which are essential for cell wall synthesis. As a result, the bacterial cell wall is weakened, leading to cell lysis and death. The primary molecular targets are the PBPs, and the pathway involved is the inhibition of cell wall synthesis.

Comparaison Avec Des Composés Similaires

Penicillin O Sodium is similar to other penicillins, such as Penicillin G and Penicillin V, in terms of its β-lactam structure and mechanism of action. it differs in its specific acyl side chain, which can affect its spectrum of activity and resistance to β-lactamase enzymes.

Similar Compounds

Penicillin G:

Penicillin V:

Ampicillin: A broader-spectrum penicillin that is effective against both gram-positive and gram-negative bacteria.

Amoxicillin: Similar to ampicillin but with better oral absorption and a broader spectrum of activity.

This compound’s uniqueness lies in its specific acyl side chain, which can influence its antibacterial properties and resistance to enzymatic degradation.

Propriétés

Numéro CAS |

7177-54-0 |

|---|---|

Formule moléculaire |

C13H17N2NaO4S2 |

Poids moléculaire |

352.4 g/mol |

Nom IUPAC |

sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C13H18N2O4S2.Na/c1-4-5-20-6-7(16)14-8-10(17)15-9(12(18)19)13(2,3)21-11(8)15;/h4,8-9,11H,1,5-6H2,2-3H3,(H,14,16)(H,18,19);/q;+1/p-1/t8-,9+,11-;/m1./s1 |

Clé InChI |

FSWBZIFHYODUAB-GITWGATASA-M |

SMILES isomérique |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CSCC=C)C(=O)[O-])C.[Na+] |

SMILES canonique |

CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)[O-])C.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B14712372.png)

![1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene](/img/structure/B14712375.png)

![Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-](/img/structure/B14712394.png)

![[(4-Chlorophenyl)(nitroso)amino]acetic acid](/img/structure/B14712451.png)